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molecular formula C9H9ClN2O2 B2422546 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 93089-86-2

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No. B2422546
M. Wt: 212.63
InChI Key: MBTOZVMYBGBPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04977175

Procedure details

After a mixture of 5.0 g (32.8 mmols) of 3,4-diaminobenzoic acid, 50 ml of conc. hydrochloric acid and 10 ml (0.175 mol) of acetic acid was heated at 100° C. for 24 hours, the solvent was distilled off under reduced pressure to give 6.6 g (94.5%) of 2-methylbenzimidazole-5-carboxylic acid hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].[C:12](O)(=O)[CH3:13].[ClH:16]>>[ClH:16].[CH3:12][C:13]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=2[N:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1NC2=C(N1)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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